(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone
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Description
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
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Scientific Research Applications
1. Metabolism and Disposition
A study focused on a compound with a similar structure, SB-649868, which is an orexin 1 and 2 receptor antagonist. It highlighted the compound's metabolism, emphasizing its principal route through oxidation and the formation of metabolites such as M98 and M25. The compound underwent extensive metabolism, with major elimination via feces, indicating its potential for complex biotransformation and elimination pathways (Renzulli et al., 2011).
2. Radiotracer for Clinical Diagnostics
Research on 11C-CS1P1, a radiotracer targeting the sphingosine-1-phosphate receptor, could potentially shed light on similar compounds like the one . The tracer showed promise in identifying inflammation in clinical populations, with significant implications for diagnosing and understanding the progression of diseases such as multiple sclerosis (Brier et al., 2022).
3. Pharmacodynamics and Receptor Interactions
Another study on NOP receptor occupancy with the antagonist LY2940094 provided insights into receptor interactions and pharmacodynamics. This could be relevant for understanding how (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone might interact with specific receptors in the human body, offering perspectives on therapeutic applications and safety profiles (Raddad et al., 2016).
Properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c19-15-3-1-12(2-4-15)16-20-21-17(24-16)13-5-8-22(9-6-13)18(23)14-7-10-25-11-14/h1-4,7,10-11,13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZENKARHVCWLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.